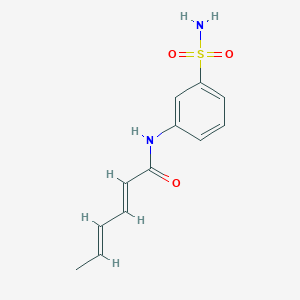
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide, commonly known as SH-6, is a small molecule inhibitor that is used in various scientific research studies. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of SH-6 involves the inhibition of protein kinase B (PKB), also known as Akt. Akt is a serine/threonine kinase that plays a critical role in various cellular processes, including cell survival, proliferation, and metabolism. SH-6 binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This results in the inhibition of downstream signaling pathways, leading to the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
SH-6 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, SH-6 has been shown to induce cell cycle arrest and apoptosis by inhibiting the Akt/mTOR signaling pathway. In neurons, SH-6 has been shown to protect against oxidative stress and improve cognitive function by activating the Nrf2/ARE signaling pathway. In endothelial cells, SH-6 has been shown to improve endothelial function and reduce atherosclerosis by inhibiting the Akt/eNOS signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using SH-6 in lab experiments include its relatively simple synthesis method, high purity, and well-established mechanism of action. However, the limitations of using SH-6 include its potential off-target effects and limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of SH-6. First, further studies are needed to investigate the potential therapeutic applications of SH-6 in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Second, more studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of SH-6 in different cell types and tissues. Third, the development of more potent and selective Akt inhibitors based on the structure of SH-6 may provide new opportunities for therapeutic intervention in various diseases. Finally, the use of SH-6 as a chemical probe for studying the role of Akt in different cellular processes may provide new insights into the biology of this important signaling pathway.
Métodos De Síntesis
The synthesis of SH-6 involves the reaction of 3-aminobenzenesulfonamide with 4-pentenoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of SH-6 as a yellow solid with a purity of more than 95%. The synthesis method of SH-6 is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
SH-6 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, SH-6 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, SH-6 has been shown to protect neurons from oxidative stress and improve cognitive function. In cardiovascular diseases, SH-6 has been shown to improve endothelial function and reduce atherosclerosis.
Propiedades
IUPAC Name |
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-3-4-8-12(15)14-10-6-5-7-11(9-10)18(13,16)17/h2-9H,1H3,(H,14,15)(H2,13,16,17)/b3-2+,8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMHIWSDRAGHI-CRBCFSCISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

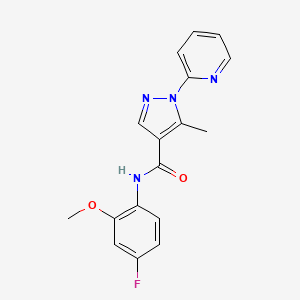
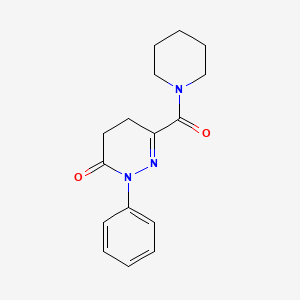
![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)


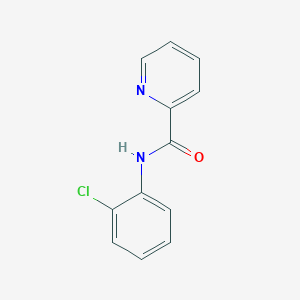
![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)
![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
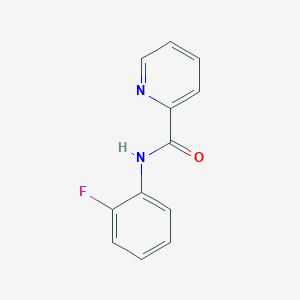
![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)